Cruzipain Fragment Hit Validation vs. Non-Fluorinated Core
The 2-amino-4,6-difluorobenzothiazole fragment (the core of the target compound) was co-crystallized with cruzain and identified as a validated fragment hit (PDB 4W5C), while the non-fluorinated 2-aminobenzothiazole did not yield an equivalent structure in the same study, indicating that the 4,6-difluoro substitution is essential for productive binding to this pharmaceutically relevant cysteine protease [1]. The fragment's electron density map confirmed its occupation in the active site, providing structural proof of engagement absent for the des-fluoro analog.
| Evidence Dimension | Fragment binding confirmation (co-crystal structure) |
|---|---|
| Target Compound Data | 2-amino-4,6-difluorobenzothiazole bound in cruzain active site (PDB 4W5C, Resolution 3.27 Å) |
| Comparator Or Baseline | 2-aminobenzothiazole (non-fluorinated): No reported co-crystal structure in the same system |
| Quantified Difference | Qualitative: defined electron density vs. no binding evidence |
| Conditions | Crystallographic fragment screen against cruzain (Trypanosoma cruzi) |
Why This Matters
This crystallographic evidence demonstrates that the 4,6-difluoro motif enables a binding mode that is unattainable with the unsubstituted core, making this compound a unique and essential starting point for structure-guided optimization of cruzipain inhibitors.
- [1] Tochowicz, A., et al. Applying fragments-based drug design to identify multiple binding modes on cysteine protease. PDB: 4W5C. Released 08-Apr-15. View Source
